N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a structurally complex sulfonamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 2,5-difluorobenzenesulfonyl group and an ethanediamide linker connected to a furan-2-ylmethyl moiety. Its design integrates electron-withdrawing fluorine atoms, a sulfonyl group, and a heterocyclic furan ring, which are common in bioactive molecules targeting enzymes or receptors via non-covalent interactions.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O6S/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-8-29-16(23)11-22-18(25)17(24)21-10-13-3-1-7-28-13/h1,3-5,7,9,16H,2,6,8,10-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVWPQJQBHBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the difluorobenzenesulfonyl group. The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride. The final step involves coupling the oxazinan intermediate with the furan moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazinan ring can be reduced to form the corresponding amine.
Substitution: The difluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazinan ring can produce the corresponding amine.
Scientific Research Applications
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its potential antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The oxazinan ring and furan moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural differentiators include:
- Furan-2-ylmethyl Substituent : Shared with fenfuram, this moiety may contribute to π-π stacking interactions or modulate solubility .
Tabulated Comparison of Key Compounds
Biological Activity
N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following:
- Molecular Formula : C22H25F2N3O5S
- Molecular Weight : 481.51 g/mol
- Functional Groups : Includes a 1,3-oxazinan ring and a difluorobenzenesulfonyl moiety.
These structural elements are believed to confer distinct biological properties that warrant further investigation.
Research indicates that the compound may act through various mechanisms, primarily involving:
- Kinase Inhibition : Similar compounds have been explored as kinase inhibitors, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity : The presence of the sulfonyl group suggests potential antimicrobial properties, making it a candidate for further studies in infectious disease treatments.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential as a kinase inhibitor targeting cancer pathways. |
| Antimicrobial | Possible efficacy against various bacterial strains. |
| Neurological Effects | Investigated for potential applications in neurodegenerative diseases. |
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamide | C20H24FNO4S | Fluorobenzene instead of difluorobenzene | Antimicrobial |
| N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamide | C21H25F3N3O4S | Trifluoromethyl group | Anticancer |
| N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamide | C21H26N4O4S | Thiazolidine ring | Antidiabetic |
This table illustrates how the specific combination of functional groups in this compound may lead to unique biological activities not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
